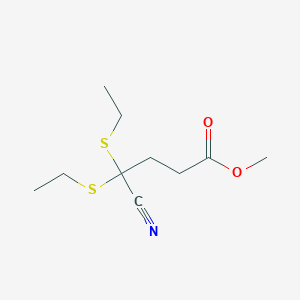
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate is an organic compound with the molecular formula C10H17NO2S2 It is a derivative of butanoic acid and contains both cyano and ethylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-cyano-4,4-bis(ethylsulfanyl)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl groups can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-4,4-bis(methylsulfanyl)butanoate
- Methyl 4-cyano-4,4-bis(propylsulfanyl)butanoate
- Methyl 4-cyano-4,4-bis(butylsulfanyl)butanoate
Uniqueness
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties compared to its analogs with different alkyl groups
Properties
CAS No. |
89450-20-4 |
|---|---|
Molecular Formula |
C10H17NO2S2 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate |
InChI |
InChI=1S/C10H17NO2S2/c1-4-14-10(8-11,15-5-2)7-6-9(12)13-3/h4-7H2,1-3H3 |
InChI Key |
LXNZBWDPSWYBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CCC(=O)OC)(C#N)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















